

A Technical Guide to Chloro-dihydroxybenzaldehydes (C7H5ClO3): Isomers, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name:	5-Chloro-2,4-dihydroxybenzaldehyde
Cat. No.:	B189936

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The molecular formula C7H5ClO3, when specified as an aromatic aldehyde, refers to a class of compounds known as chloro-dihydroxybenzaldehydes. This formula does not correspond to a single unique structure but rather to several constitutional isomers, each distinguished by the arrangement of the chloro and two hydroxy substituents on the benzaldehyde framework. A definitive IUPAC name can only be assigned once this substitution pattern is specified.

These compounds are derivatives of naturally occurring phenolic aldehydes like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and are of interest in medicinal chemistry and materials science due to the combined functionalities of the aldehyde, phenol, and organochlorine groups.^{[1][2][3]}

IUPAC Nomenclature and Key Isomers

The systematic IUPAC names for these compounds are based on "benzaldehyde" as the parent structure. The carbon atom of the aldehyde group is designated as position 1. The chloro and dihydroxy substituents are named and numbered to give the lowest possible locants.

Several plausible isomers exist. Among the most common are chlorinated derivatives of protocatechic aldehyde (3,4-dihydroxybenzaldehyde) and β -resorcyaldehyde (2,4-dihydroxybenzaldehyde).[1][4][5]

Common Isomers of C₇H₅ClO₃ (Aromatic Aldehyde):

- 2-Chloro-3,4-dihydroxybenzaldehyde[5]
- 3-Chloro-4,5-dihydroxybenzaldehyde[6]
- **5-Chloro-2,4-dihydroxybenzaldehyde[4]**
- 5-Chloro-3,4-dihydroxybenzaldehyde
- 6-Chloro-3,4-dihydroxybenzaldehyde

This guide will focus on **5-Chloro-2,4-dihydroxybenzaldehyde** as a representative example for in-depth analysis due to the availability of synthetic and characterization data.

Physicochemical and Spectroscopic Data

Quantitative data for representative isomers are crucial for experimental design, characterization, and computational modeling. The properties of these compounds are influenced by intramolecular hydrogen bonding and the electronic effects of the substituents.

Table 1: Comparative Physicochemical Data for C₇H₅ClO₃ Isomers

Property	5-Chloro-2,4-dihydroxybenzaldehyde	2-Chloro-3,4-dihydroxybenzaldehyde	3-Chloro-4,5-dihydroxybenzaldehyde
Molecular Formula	C7H5ClO3	C7H5ClO3	C7H5ClO3
Molecular Weight	172.57 g/mol [7]	172.56 g/mol [5]	172.56 g/mol [6]
CAS Number	131088-02-3 [8]	32864-11-2 [5]	---
Melting Point (°C)	163 - 164 [7]	Not Available	Not Available
Boiling Point (°C)	332.8 (Predicted) [7]	Not Available	Not Available
¹ H NMR (DMSO-d6, 400 MHz)	δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), 6.58 (s, 1H) [7]	Not Available	Not Available
MS (ESI-)	m/z 170.9 [M-H] ⁻ [7]	Not Available	Not Available

Experimental Protocols

Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde

A common and effective method for the synthesis of chlorinated phenolic aldehydes is the direct electrophilic chlorination of the parent aldehyde. The following protocol is adapted from established procedures for the chlorination of activated aromatic rings.[\[7\]](#)

Reaction: 2,4-Dihydroxybenzaldehyde → **5-Chloro-2,4-dihydroxybenzaldehyde**

Materials:

- 2,4-Dihydroxybenzaldehyde (β-resorcyaldehyde)
- Sulfuryl chloride (SO₂Cl₂)
- Diethyl ether (anhydrous)
- Ice water

- Saturated saline solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

- Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C using an ice bath.
- Add sulfonyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and separate the organic layer.
- Wash the organic layer sequentially with water and saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 90:10 v/v), to afford pure **5-chloro-2,4-dihydroxybenzaldehyde**.^[7]

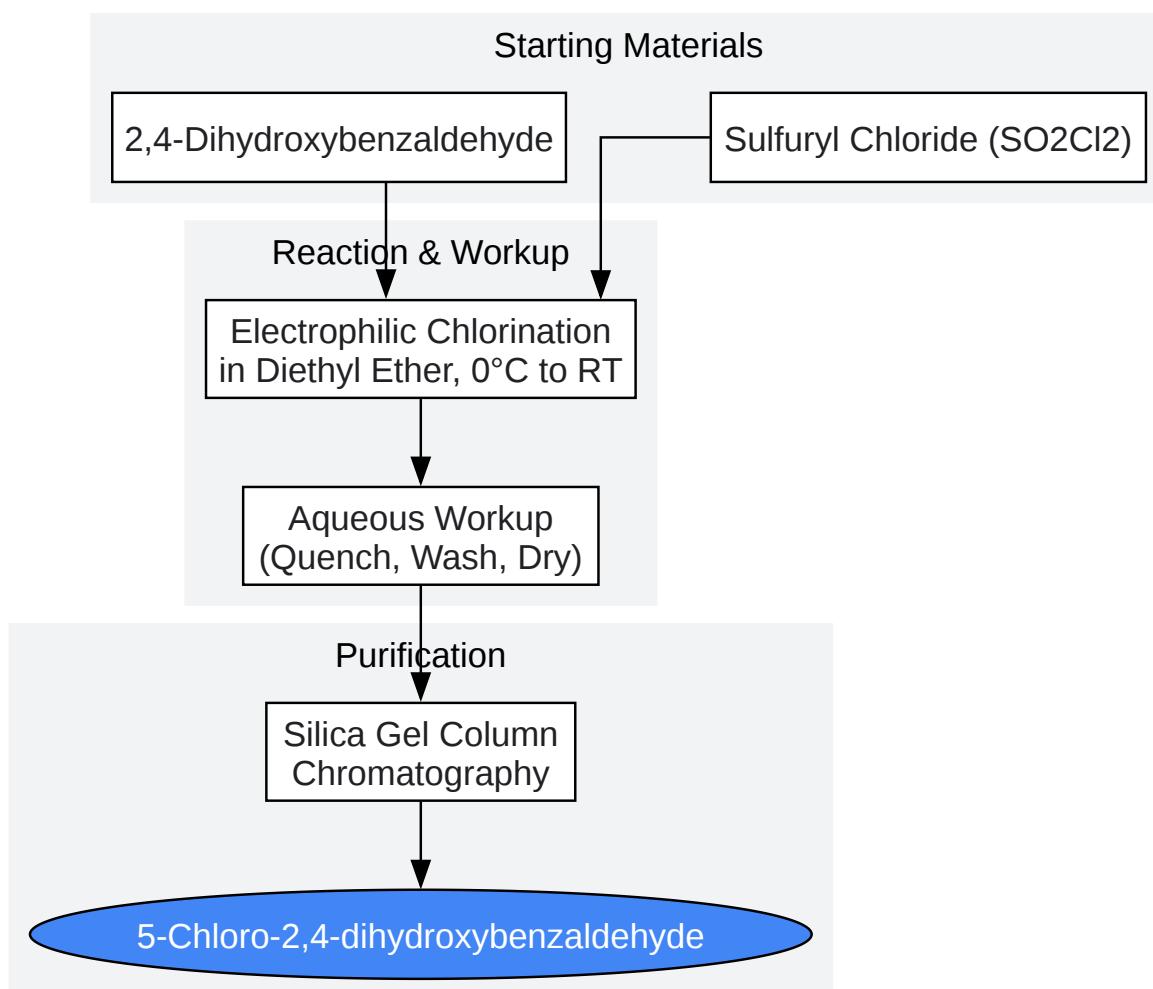
Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure, particularly the substitution pattern on the aromatic ring by analyzing chemical shifts, coupling constants, and integration.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition ($\text{C}_7\text{H}_5\text{ClO}_3$) by providing a highly accurate mass measurement.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the broad O-H stretch of the phenols, the C=O stretch of the aldehyde, and C-Cl vibrations.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be used for purification on a preparative scale.

Visualizations: Workflow and Biological Context

Synthetic Workflow Diagram

The synthesis of **5-Chloro-2,4-dihydroxybenzaldehyde** from its non-chlorinated precursor involves a straightforward electrophilic aromatic substitution reaction.

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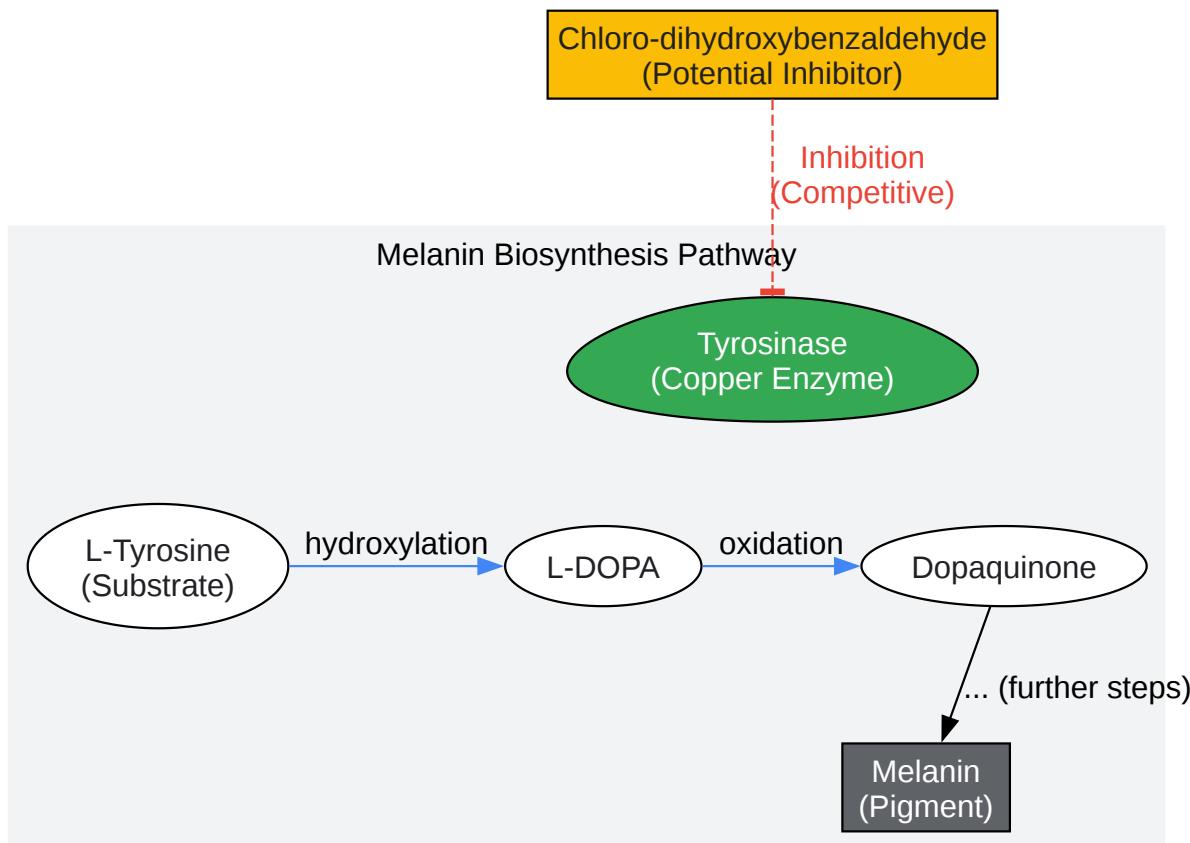
Caption: Synthetic workflow for **5-Chloro-2,4-dihydroxybenzaldehyde**.

Potential Biological Activity: Tyrosinase Inhibition

Phenolic compounds, particularly those with a catechol (1,2-dihydroxybenzene) or resorcinol (1,3-dihydroxybenzene) moiety, are known inhibitors of tyrosinase.^{[9][10]} Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.^[11] Its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation.^[12] Chlorinated catechols and related structures can exhibit significant biological activity, including toxicity and enzyme modulation.^{[13][14]} The chloro-dihydroxybenzaldehyde structure suggests

it could act as a competitive inhibitor by chelating the copper ions in the tyrosinase active site.

[15]



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Caption: Postulated inhibition of the tyrosinase enzyme by C7H5ClO3.

Conclusion

The chemical formula C7H5ClO3 represents a family of chloro-dihydroxybenzaldehyde isomers. These compounds serve as valuable building blocks in organic synthesis and are scaffolds of interest for drug discovery, particularly in the modulation of metalloenzymes like tyrosinase.[16] The synthetic routes are generally accessible via electrophilic chlorination of dihydroxybenzaldehyde precursors. Further research into the specific biological activities of

each isomer is warranted to fully elucidate their potential in pharmaceutical and cosmeceutical applications.

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